molecular formula C20H35N3O4 B167262 Metronidazole myristate CAS No. 132367-97-6

Metronidazole myristate

カタログ番号 B167262
CAS番号: 132367-97-6
分子量: 381.5 g/mol
InChIキー: TZVOJNPVLIAXMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metronidazole myristate is a derivative of metronidazole, a synthetic antibiotic and antiprotozoal medication. It is commonly used in the treatment of bacterial and parasitic infections. The myristate form of metronidazole is a lipophilic ester that is more soluble in lipid-based systems, making it an ideal choice for drug delivery systems.

作用機序

Metronidazole myristate exerts its antibacterial and antiprotozoal effects by disrupting the DNA of the target organism. It is a prodrug that is activated by the reduction of its nitro group by intracellular electron transport proteins. The resulting reactive intermediates then bind to DNA, leading to strand breakage and inhibition of nucleic acid synthesis.
Biochemical and Physiological Effects:
Metronidazole myristate has been shown to have low toxicity and is generally well-tolerated. However, it can cause side effects such as nausea, vomiting, and diarrhea. In addition, it has been shown to have potential mutagenic and carcinogenic effects in animal studies.

実験室実験の利点と制限

Metronidazole myristate is a versatile compound that can be used in a variety of drug delivery systems. Its lipophilic nature makes it ideal for lipid-based formulations, while its antibacterial and antiprotozoal properties make it a useful model drug for studying the release kinetics of nanoparticles. However, its potential mutagenic and carcinogenic effects must be taken into consideration when designing experiments.

将来の方向性

There are several potential future directions for research involving metronidazole myristate. One area of interest is the development of novel drug delivery systems that incorporate metronidazole myristate. Additionally, there is potential for further investigation into the mechanism of action of metronidazole myristate and its potential mutagenic and carcinogenic effects. Finally, there is a need for more studies on the safety and efficacy of metronidazole myristate in different drug delivery systems.

合成法

The synthesis of metronidazole myristate involves the esterification of metronidazole with myristic acid. The reaction is typically carried out using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a white to off-white powder with a melting point of approximately 85-90°C.

科学的研究の応用

Metronidazole myristate has been extensively studied for its potential use in drug delivery systems. It has been shown to improve the solubility and bioavailability of poorly soluble drugs. Additionally, it has been used as a model drug for studying the release kinetics of drug-loaded nanoparticles.

特性

CAS番号

132367-97-6

製品名

Metronidazole myristate

分子式

C20H35N3O4

分子量

381.5 g/mol

IUPAC名

2-(2-methyl-5-nitroimidazol-1-yl)ethyl tetradecanoate

InChI

InChI=1S/C20H35N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(24)27-16-15-22-18(2)21-17-19(22)23(25)26/h17H,3-16H2,1-2H3

InChIキー

TZVOJNPVLIAXMB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C

正規SMILES

CCCCCCCCCCCCCC(=O)OCCN1C(=NC=C1[N+](=O)[O-])C

その他のCAS番号

132367-97-6

同義語

metronidazole myristate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。